![molecular formula C7H13ClN2O B2802202 (5-Isopropyloxazol-4-yl)methanamine hydrochloride CAS No. 2243514-78-3](/img/structure/B2802202.png)
(5-Isopropyloxazol-4-yl)methanamine hydrochloride
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Overview
Description
Scientific Research Applications
Synthesis and Characterization
- The compound has been synthesized through various methods, including polyphosphoric acid condensation and reactions involving p-Toluic hydrazide and glycine. These syntheses are characterized by high yield and are well-characterized using spectroscopic methods like FT-IR, DSC, NMR, and Mass spectrometry (Shimoga, Shin, & Kim, 2018).
Biological Activity and Applications
Cancer Research : Certain derivatives of (5-Isopropyloxazol-4-yl)methanamine have shown potential in cancer research. For instance, N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines synthesized via one-pot reactions demonstrated significant cytotoxic activity against various cancer cell lines (Ramazani et al., 2014).
Antimicrobial Activity : New quinoline derivatives carrying a 1,2,3-triazole moiety of (5-Isopropyloxazol-4-yl)methanamine have been synthesized and shown to possess notable antibacterial and antifungal activities (Thomas, Adhikari, & Shetty, 2010).
Neuroprotection : Derivatives of (5-Isopropyloxazol-4-yl)methanamine have been explored for neuroprotective properties, particularly as antagonists at non-NMDA excitatory amino acid receptors. This research is significant for developing treatments against neuronal damage (Krogsgaard‐Larsen et al., 1991).
Corrosion Inhibition : Amino acid compounds related to (5-Isopropyloxazol-4-yl)methanamine have been used as eco-friendly corrosion inhibitors for steel, demonstrating their potential in industrial applications (Yadav, Sarkar, & Purkait, 2015).
Bone Disorder Treatments : A compound structurally related to (5-Isopropyloxazol-4-yl)methanamine has been identified as a potential treatment for bone disorders, targeting the Wnt beta-catenin cellular messaging system (Pelletier et al., 2009).
Mechanism of Action
Target of Action
It is structurally similar to methenamine, a urinary tract antiseptic and antibacterial drug . Methenamine is used for the prophylaxis and treatment of frequently recurring urinary tract infections .
Mode of Action
Methenamine, a structurally related compound, works by hydrolyzing to ammonia and formaldehyde in acidic urine . Formaldehyde is a nonspecific antibacterial agent .
Biochemical Pathways
Formaldehyde is considered to be highly bactericidal .
Pharmacokinetics
For methenamine, ingestion of a 1-gram dose produces antibacterial activity in the urine within half an hour . Administration of 1 g twice daily produces continuous antibacterial activity in the urine .
Result of Action
Methenamine, a related compound, produces antibacterial activity in the urine, which can help in the treatment of urinary tract infections .
Action Environment
The efficacy of methenamine is known to be influenced by the ph of the urine, with greater efficacy in more acidic conditions .
properties
IUPAC Name |
(5-propan-2-yl-1,3-oxazol-4-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O.ClH/c1-5(2)7-6(3-8)9-4-10-7;/h4-5H,3,8H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMAKPWAGCYHGDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=CO1)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Isopropyloxazol-4-yl)methanamine hydrochloride |
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